4-Chloro-3-methylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
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Overview
Description
The compound is a benzene derivative, which means it contains a benzene ring, a hexagonal ring of carbon atoms with alternating single and double bonds . The name suggests it has several substituents attached to the benzene ring, including a chloro group (Cl), a methyl group (CH3), and a methoxy group (OCH3), among others .
Synthesis Analysis
Benzene derivatives can be synthesized through electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of benzene derivatives is based on the benzene ring, a planar, cyclic, and aromatic molecule. The substituents mentioned in the name of your compound would be attached to the carbon atoms in the benzene ring .Chemical Reactions Analysis
Benzene and its derivatives can undergo a variety of chemical reactions, most notably electrophilic aromatic substitution . Other possible reactions include nucleophilic substitution, especially for activated benzene rings .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific benzene derivative would depend on its exact molecular structure. Factors influencing these properties could include the nature and position of the substituents on the benzene ring .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4S/c1-10-8-13(5-6-14(10)17)21-22(18,19)16-9-15(20-4)11(2)7-12(16)3/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOHKXCHCJZVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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